2-Oxohexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Oxohexanoic acid involves innovative methodologies including metal-free processes and enzymatic methods. A notable study demonstrates a metal-free synthesis of 2-aminobenzothiazoles, a process that might share common steps or intermediates with the synthesis pathways of 2-Oxohexanoic acid. This method utilizes catalytic iodine and molecular oxygen under mild conditions to achieve satisfactory yields of various compounds (Zhao et al., 2013). Another significant approach is the enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid, showcasing a 100% yield through an oxidation process facilitated by an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274 (Yamada et al., 2017).
Molecular Structure Analysis
Insights into the molecular structure of compounds closely related to 2-Oxohexanoic acid reveal the complexity and diversity of these molecules. Spectroscopic investigations including X-ray, NMR, and TD-DFT have been used to elucidate the structure of synthesized compounds, providing a foundation for understanding the structural aspects of 2-Oxohexanoic acid (Barakat et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical properties of 2-Oxohexanoic acid derivatives can be explored through various chemical reactions, including selective oxidation processes. Studies have detailed the oxidation of cyclohexanol and related compounds to produce cyclic ketones, which are crucial intermediates in the synthesis of acids like 2-Oxohexanoic acid. These reactions underscore the influence of molecular structure on the reactivity and product distribution in heterogeneous oxidative transformations (Liu & Friend, 2010).
Physical Properties Analysis
While specific studies on the physical properties of 2-Oxohexanoic acid are scarce, the physical properties of related compounds, such as cyclohexanone and its derivatives, offer insights into the behavior of 2-Oxohexanoic acid. These properties include solubility, boiling point, and melting point, which are critical for understanding the compound's applications in various chemical processes.
Chemical Properties Analysis
The chemical properties of 2-Oxohexanoic acid, including reactivity, stability, and functional group behavior, can be inferred from research on similar compounds. For instance, the oxidation of cyclohexanone and cyclohexanol to adipic acid highlights the oxidative potential and reactivity of these compounds, suggesting similar chemical behaviors for 2-Oxohexanoic acid (Mouanni et al., 2018).
Scientific Research Applications
Oxidation Studies
2-Oxohexanoic acid and its related compounds have been explored in oxidation studies. For example, 2-methylcyclohexanone was oxidized by dioxygen in the presence of vanadium-containing heteropolyanions to give 6-oxoheptanoic acid (Atlamsani, Bregeault, & Ziyad, 1993). This study provided insights into solvent effects and the potential for 2-oxohexanoic acid as a precursor in oxidation reactions.
Biotechnological Applications
2-Oxohexanoic acid is considered a promising building block for synthetic chemistry, especially in the context of "White Biotechnology" and "Green Chemistry." It offers an environmentally friendly alternative for the production of functionally diversified compounds, which are challenging to synthesize using traditional chemical methods. For instance, the biotechnological production of pyruvic, 2-oxopentaric, and 2-oxohexaric acids opens up new avenues for organic syntheses of hydrophilic triazines and heterocycles (Stottmeister et al., 2005).
Tobacco Research
In tobacco research, S-(−)-2-Isopropyl-5-oxohexanoic acid, a derivative of 2-oxohexanoic acid, was isolated from the ether extract of Turkish tobacco leaves. This study helped in understanding the chemical constituents of tobacco leaves and the potential precursors involved in their composition (Fukuzumi, Kaneko, & Takahara, 1967).
Synthetic Chemistry
2-Oxohexanoic acid and its esters are used as precursors in synthetic chemistry. For example, 5-oxoheptanoic acid and its esters can be employed in alternate procedures to avoid high-pressure hydrogenation conditions in the synthesis of 2-methyl-1,3-cyclohexanedione (Chattopadhyay, Banerjee, & Sarma, 1979).
Environmental Chemistry
Studies have also looked into the environmental aspects of 2-oxohexanoic acid derivatives. For example, research has explored the direct oxidation of cyclohexenes to adipic acid, a process that could reduce the environmental impact compared to traditional methods that contribute to global warming and ozone depletion (Sato, Aoki, & Noyori, 1998).
Enzymatic Production
An enzymatic method for 6-oxohexanoic acid production was developed using 6-aminohexanoic acid and an ω-amino group-oxidizing enzyme. This method achieved a 100% yield and highlights the potential for biotechnological applications in producing 2-oxohexanoic acid derivatives (Yamada et al., 2017).
properties
IUPAC Name |
2-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIHZNNZJHYHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179631 | |
Record name | alpha-Ketocaproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Ketohexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Oxohexanoic acid | |
CAS RN |
2492-75-3 | |
Record name | 2-Oxohexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2492-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Ketocaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Ketocaproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ketohexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.